5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15833071
Molecular Formula: C11H18BrN3O2S
Molecular Weight: 336.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BrN3O2S |
|---|---|
| Molecular Weight | 336.25 g/mol |
| IUPAC Name | 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3 |
| Standard InChI Key | FJEFSYYHOKPGGA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at three positions:
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5-Position: A bromine atom, contributing to electrophilic reactivity and molecular weight (336.25 g/mol) .
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2-Position: A dimethylamino group (-N(CH₃)₂), providing electron-donating effects and facilitating hydrogen bonding .
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3-Position: A sulfonamide group linked to a tert-butyl moiety (-C(CH₃)₃), enhancing steric bulk and lipophilicity (LogP = 3.85) .
The IUPAC name, 5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide, reflects this substitution pattern. X-ray crystallography and spectroscopic analyses (NMR, IR) confirm the planar pyridine ring and spatial arrangement of substituents, critical for target binding .
Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈BrN₃O₂S |
| Molecular Weight | 336.25 g/mol |
| Topological Polar Surface Area (TPSA) | 54.88 Ų |
| LogP | 3.85 |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The tert-butyl group increases hydrophobicity, favoring membrane permeability, while the sulfonamide and dimethylamino groups enable polar interactions with biological targets .
Synthesis and Optimization
Reaction Pathway
The synthesis involves two sequential nucleophilic substitutions :
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Sulfonamide Formation:
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Reactants: 5-Bromo-2-chloropyridine-3-sulfonyl chloride, tert-butylamine.
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Conditions: Dichloromethane, pyridine (base), 20°C, 20 minutes.
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Outcome: Substitution of chloride with tert-butylamine yields 5-bromo-N-tert-butyl-2-chloropyridine-3-sulfonamide.
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Dimethylamino Substitution:
Purification and Characterization
The crude product is purified via ethyl acetate/water extraction and silica gel chromatography. Purity (>95%) is confirmed by HPLC, while NMR (¹H, ¹³C) and mass spectrometry validate the structure .
Biological Activity and Mechanism
Enzyme Inhibition
The compound inhibits phosphoinositide 3-kinase (PI3K), a key regulator of cell proliferation and survival in cancer. Molecular docking studies reveal:
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Sulfonamide Group: Forms hydrogen bonds with PI3K’s ATP-binding pocket .
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Dimethylamino Group: Engages in electrostatic interactions with acidic residues (e.g., Asp964).
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Bromine: Enhances binding affinity through hydrophobic contacts.
Applications in Pharmaceutical Development
Intermediate for Kinase Inhibitors
The compound serves as a precursor for PI3Kδ and PI3Kγ inhibitors, which are under investigation for oncology and immune disorders . Modifications to the tert-butyl or dimethylamino groups alter selectivity and potency.
Antimicrobial Research
While primarily studied for anticancer activity, structural analogs (e.g., thiophene sulfonamides) exhibit antibacterial effects against Gram-negative pathogens, hinting at broader applications .
| GHS Code | Hazard Statement | Precautionary Measure |
|---|---|---|
| H315 | Skin irritation | Wear protective gloves |
| H319 | Serious eye irritation | Use eye protection |
| H335 | Respiratory irritation | Avoid dust inhalation |
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